3,3'-Methylenebis(6-methyl-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis(6-methyl-1H-indole) is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features two indole units connected by a methylene bridge, with each indole ring substituted at the 6-position by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(6-methyl-1H-indole) typically involves the reaction of 6-methylindole with formaldehyde in the presence of an acid catalyst. One common method uses p-toluenesulfonic acid in toluene as the catalyst and solvent, respectively . The reaction proceeds under reflux conditions, leading to the formation of the methylene-bridged product.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent, catalyst, and temperature control are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(6-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3,3’-Methylenebis(6-methyl-1H-indole) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(6-methyl-1H-indole) involves its interaction with various molecular targets. The indole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,3’-Methylenebis(1H-indole): Lacks the methyl substitution at the 6-position.
6-Methylindole: Contains a single indole ring with a methyl group at the 6-position.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the 3-position.
Uniqueness
3,3’-Methylenebis(6-methyl-1H-indole) is unique due to its dual indole structure with specific methyl substitutions, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5030-99-9 |
---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
6-methyl-3-[(6-methyl-1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C19H18N2/c1-12-3-5-16-14(10-20-18(16)7-12)9-15-11-21-19-8-13(2)4-6-17(15)19/h3-8,10-11,20-21H,9H2,1-2H3 |
InChI Key |
RSLUGRNHXFYYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC3=CNC4=C3C=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.